1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Structural Investigation
Multicomponent Green Synthesis : A study on the multicomponent green synthesis of 1,2,4,5-tetra-substituted imidazole derivatives introduces a sustainable approach to synthesizing complex organic molecules. These derivatives, synthesized using a four-component cyclocondensation reaction, highlight the importance of green chemistry in producing compounds with potentially electron-releasing groups, such as methoxy and nitro substituents. The synthesis utilizes an ionic liquid catalyst under solvent-free conditions, emphasizing high yields, shorter reaction times, and ease of work-up. This method's adaptability could be instrumental in synthesizing compounds similar to the one , offering insights into sustainable and efficient production methods (S. Mohamed et al., 2015).
Surface and Quantum Chemical Studies
Corrosion Inhibition : Imidazole derivatives, including those with methoxy and nitrophenyl groups, have been studied for their corrosion inhibition properties on steel in CO2 saturated brine solution. Through various analytical methods, including electrochemical impedance spectroscopy and quantum chemical calculations, these compounds have shown significant inhibition efficiency. Such studies suggest potential industrial applications of similar compounds in protecting materials from corrosion, which could be relevant for the chemical of interest in environments prone to oxidative damage (Ambrish Singh et al., 2017).
Synthetic Pathways and Characterization
Synthetic Routes and Magnetic Properties : Research into the synthesis and magnetic characterization of organic compounds, including imidazole derivatives, sheds light on the methods for preparing complex molecules and assessing their magnetic behavior. Such studies can provide a foundation for exploring the magnetic properties of the specified compound, potentially leading to applications in material science and magnetic resonance imaging (MRI) contrast agents, given the structural similarities and functional groups involved (D. S. Bohle & I. Perepichka, 2009).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-17-5-3-2-4-14(17)20-16-11-28(25,26)10-15(16)19(18(20)22)12-6-8-13(9-7-12)21(23)24/h2-9,15-16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXONOUYYIQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.